3,4-Dichloro-2-methoxyphenylboronic acid
Overview
Description
3,4-Dichloro-2-methoxyphenylboronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with two chlorine atoms and one methoxy group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of 3,4-Dichloro-2-methoxyphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boron atom in the compound transfers the attached organic group (3,4-Dichloro-2-methoxyphenyl) to the palladium catalyst . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The SM cross-coupling reaction is the primary biochemical pathway affected by this compound . The compound, as an organoboron reagent, plays a crucial role in this reaction. The reaction conditions are exceptionally mild and tolerant to various functional groups . The compound’s stability, easy preparation, and environmentally benign nature contribute to the success of the SM coupling .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the SM cross-coupling reaction . This reaction is crucial in organic synthesis, enabling the construction of complex organic compounds from simpler ones .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the compound’s stability and reactivity can be affected by the presence of moisture and air . Therefore, it’s important to handle and store the compound under appropriate conditions to maintain its efficacy and stability .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 3,4-Dichloro-2-methoxyphenylboronic acid are not fully understood as of my knowledge cutoff in 2021. Boronic acids are known to interact with various enzymes and proteins. They can form reversible covalent complexes with proteins, particularly with enzymes that have cis-diol groups in their active sites . The nature of these interactions is typically influenced by the electronic and steric properties of the boronic acid.
Cellular Effects
Boronic acids are known to influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
As of my knowledge cutoff in 2021, there is no available information on the effects of varying dosages of this compound in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-2-methoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3,4-dichloro-2-methoxyphenyl halides using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This is the most prominent reaction involving 3,4-Dichloro-2-methoxyphenylboronic acid. It reacts with various aryl halides to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Protodeboronation: Under certain conditions, the boronic acid group can be replaced by a hydrogen atom.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic media.
Protodeboronation: Acidic conditions or the presence of transition metal catalysts.
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura cross-coupling.
Phenols: Resulting from oxidation reactions.
Aryl Compounds: Formed through protodeboronation.
Scientific Research Applications
Chemistry: 3,4-Dichloro-2-methoxyphenylboronic acid is extensively used in organic synthesis, particularly in the formation of complex biaryl structures via Suzuki-Miyaura cross-coupling. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its derivatives may exhibit various biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of polymers, electronic materials, and specialty chemicals. Its role in the synthesis of organic light-emitting diodes (OLEDs) and other advanced materials is particularly noteworthy.
Comparison with Similar Compounds
- 4-Methoxyphenylboronic acid
- 3-Methoxyphenylboronic acid
- 4,5-Dichloro-2-methoxyphenylboronic acid
Comparison: 3,4-Dichloro-2-methoxyphenylboronic acid is unique due to the presence of both chlorine and methoxy substituents on the phenyl ring. This combination of electron-withdrawing (chlorine) and electron-donating (methoxy) groups can influence its reactivity and selectivity in cross-coupling reactions. Compared to its analogs, it may offer distinct advantages in terms of reaction rates and product yields in specific synthetic applications.
Properties
IUPAC Name |
(3,4-dichloro-2-methoxyphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O3/c1-13-7-4(8(11)12)2-3-5(9)6(7)10/h2-3,11-12H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUBCRULYJNVOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)Cl)OC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.84 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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